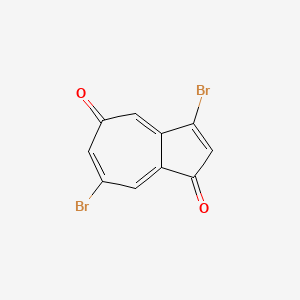

1,5-Azulenedione, 3,7-dibromo-

Description

Historical Trajectories and Foundational Concepts in Azulene (B44059) Research

The story of azulene begins in the 15th century with the blue distillate of chamomile, though its chemical structure remained a mystery for centuries. It was not until the 19th century that the aromatic hydrocarbon was isolated from various essential oils. The elucidation of its bicyclic structure, composed of a fused five- and seven-membered ring, in the mid-20th century marked a significant milestone. This discovery challenged the then-prevailing definitions of aromaticity, which were largely centered on benzene (B151609) and its derivatives. Early research focused on understanding its synthesis, reactivity, and the origin of its intense blue color.

Classification and Structural Diversity of Azulene Analogues and Derivatives

The structural diversity of azulene derivatives is vast, with modifications possible on both rings. These derivatives can be broadly classified based on the nature and position of the substituents. Functionalization can occur through electrophilic substitution, which typically happens at the 1 and 3 positions of the five-membered ring, and nucleophilic substitution, which is more common on the seven-membered ring. The development of synthetic methods, such as the Yasunami-Takase method involving 2H-cyclohepta[b]furan-2-ones, has enabled the creation of a wide array of azulene derivatives with various functional groups. nih.gov This has led to the synthesis of azulenequinones, halogenated azulenes, and azulene-containing polymers, each with distinct properties and potential applications. nih.gov

Strategic Importance of Halogenation in Azulene Systems

Halogenation is a powerful tool in the synthetic chemist's arsenal, and this is particularly true in azulene chemistry. The introduction of halogen atoms, such as bromine, at specific positions on the azulene core serves several strategic purposes. Halogenated azulenes are crucial intermediates in the synthesis of more complex molecules. mdpi.com The halogen atoms can be readily replaced by other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions. mdpi.com This allows for the construction of elaborate azulene-based architectures, including polymers and oligomers with tailored electronic and optical properties. nih.govnih.gov Furthermore, halogenation can significantly influence the electronic properties, stability, and reactivity of the azulene system itself. For instance, bromination of azulenequinones has been shown to affect their reactivity in cycloaddition reactions. rsc.org

Research Significance and Potential Academic Contributions of 1,5-Azulenedione, 3,7-dibromo-

While specific research on 1,5-Azulenedione, 3,7-dibromo- is not extensively documented in publicly available literature, its significance can be inferred from studies on related compounds. Theoretical calculations suggest that 3,7-dibromo-1,5-azulenedione is one of the more stable isomers among dibromoazulenequinones. researchgate.net This predicted stability makes it an attractive target for synthesis and further investigation.

Azulenequinones, in general, are of great interest due to their redox chemistry and potential biological activities. researchgate.netmdpi.com The parent 1,5-azulenedione has been shown to exhibit potent cytotoxicity. researchgate.net The introduction of bromine atoms at the 3 and 7 positions is expected to modulate these properties. Halogenated derivatives of 1,5- and 1,7-azulenequinones have also demonstrated potent cytotoxicity, although with lower tumor-specific cytotoxicity compared to the parent compounds. researchgate.net

The bromine atoms in 1,5-Azulenedione, 3,7-dibromo- can serve as synthetic handles for further functionalization. This opens up possibilities for creating novel azulene-based materials. For example, cycloaddition reactions involving bromoazulenequinones have been explored, demonstrating their utility as building blocks in organic synthesis. rsc.orgresearchgate.netndl.go.jp The reactivity of the cyclopentenone and tropone (B1200060) moieties within the azulenequinone framework can be fine-tuned by the presence of the bromo substituents.

The potential academic contributions of studying 1,5-Azulenedione, 3,7-dibromo- lie in several areas:

Synthesis: Developing an efficient and selective synthesis for this specific isomer would be a valuable contribution to azulene chemistry.

Reactivity: Investigating its reactivity in various chemical transformations would provide deeper insights into the influence of dibromination on the azulenequinone system.

Material Science: Exploring its potential as a precursor for novel organic semiconductors, dyes, or polymers could lead to new materials with interesting optoelectronic properties. nih.gov

Medicinal Chemistry: Evaluating its biological activity could uncover new potential therapeutic agents, building upon the known cytotoxicity of related azulenequinones. researchgate.net

| Property | Value |

| Molecular Formula | C10H4Br2O2 |

| IUPAC Name | 3,7-dibromoazulene-1,5-dione |

| CAS Number | 128549-38-0 |

| PubChem CID | 11726819 nih.gov |

Structure

3D Structure

Properties

CAS No. |

161126-14-3 |

|---|---|

Molecular Formula |

C10H4Br2O2 |

Molecular Weight |

315.94 g/mol |

IUPAC Name |

3,7-dibromoazulene-1,5-dione |

InChI |

InChI=1S/C10H4Br2O2/c11-5-1-6(13)3-7-8(2-5)10(14)4-9(7)12/h1-4H |

InChI Key |

UCMOTAVPWAJINM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=CC1=O)C(=CC2=O)Br)Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,5 Azulenedione, 3,7 Dibromo

Application of Quantum Chemical Methods to Non-Benzenoid Aromatic Systems

Quantum chemical methods are crucial for understanding the electronic structure and properties of non-benzenoid aromatic systems, such as azulene (B44059) and its derivatives. d-nb.info Unlike their benzenoid counterparts, these molecules often exhibit unique characteristics, including significant dipole moments and unusual photophysical behaviors, which can be rationalized through computational approaches. mdpi.comacs.org

Azulene, a 10π-electron aromatic hydrocarbon, possesses a fused seven- and five-membered ring system. mdpi.comacs.org This structure leads to a notable dipole moment, which can be explained by Hückel molecular orbital theory. mdpi.com The application of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, allows for the detailed investigation of properties like aromaticity, electronic transitions, and reactivity in these systems. acs.orgresearchgate.net For instance, the lower aromatic stability of azulene compared to its isomer, naphthalene, has been confirmed through various aromaticity criteria derived from quantum chemical calculations. mdpi.com

Furthermore, these computational methods are instrumental in studying the excited states of non-benzenoid aromatic compounds. acs.org The photophysical properties of azulene, for example, are a direct result of its π-electron configuration. acs.org Quantum-chemical calculations have been employed to analyze the (anti)aromatic character of its ground and excited states, providing explanations for phenomena such as its violation of Kasha's rule. acs.org The development of computational strategies, like the Pisa composite schemes (PCSs), has enabled the accurate prediction of structural and spectroscopic properties of azulene and its derivatives in the gas phase. sns.it

Density Functional Theory (DFT) Analyses of Brominated Azulene Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of brominated azulene derivatives. researchgate.netrsc.org These methods provide valuable insights into the electronic structure, stability, and aromaticity of such compounds.

Electronic Structure Elucidation of 1,5-Azulenedione, 3,7-dibromo-

While specific DFT studies on 1,5-Azulenedione, 3,7-dibromo- are not widely available in the provided search results, theoretical calculations on related brominated azulenequinones offer significant insights. Ab initio calculations have been used to determine the relative stability of various brominated azulenequinone isomers. researchgate.net These studies indicate that for dibromoazulenequinones, the 3,7-dibromo-1,5-azulenequinone isomer is among the more stable configurations. researchgate.net The electronic structure of azulene derivatives is significantly influenced by substituent effects. For instance, the introduction of electron-withdrawing groups like bromine can alter the electron distribution within the azulene core. rsc.org DFT calculations on azulene derivatives have shown that the substitution pattern can impact the electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Aromaticity and Stability Assessments within Dibromoazulenedione Systems

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. careerendeavour.comnumberanalytics.com For non-benzenoid systems like azulenediones, aromaticity can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The stability of aromatic compounds is associated with their resonance energy. careerendeavour.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction in Brominated Azulenediones

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com This theory is based on the principle that the most significant interactions occur between the occupied orbitals of one molecule and the unoccupied orbitals of another. wikipedia.org

In the context of brominated azulenediones, FMO theory can be used to predict their reactivity towards nucleophiles and electrophiles. mdpi.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For azulene derivatives, the positions of substituents can significantly influence the energy levels and spatial distribution of the HOMO and LUMO. researchgate.net For instance, in 1,5-Azulenedione, 3,7-dibromo-, the electron-withdrawing bromine atoms and carbonyl groups are expected to lower the energies of both the HOMO and LUMO, potentially making the molecule more susceptible to nucleophilic attack. The specific sites of reaction can be predicted by analyzing the regions of highest electron density in the HOMO for electrophilic attack and the regions of lowest electron density in the LUMO for nucleophilic attack.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Azulene Derivative 1 | Data not available | Data not available | Data not available |

| Azulene Derivative 2 | Data not available | Data not available | Data not available |

| 1,5-Azulenedione, 3,7-dibromo- | Predicted to be low | Predicted to be low | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. acs.org While specific MD simulations for 1,5-Azulenedione, 3,7-dibromo- are not detailed in the search results, studies on azulene and its derivatives provide a framework for how such investigations could be conducted.

MD simulations have been used to investigate the gas-phase formation of azulene and to study the vibrational energy relaxation of azulene in different environments. acs.orgaip.org These simulations, often combined with quantum chemical calculations, can provide insights into the flexibility of the azulene core and how it is influenced by substituents. For a molecule like 1,5-Azulenedione, 3,7-dibromo-, MD simulations could be employed to explore its conformational landscape. This would involve identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions, such as how molecules of 1,5-Azulenedione, 3,7-dibromo- might pack in a solid state or interact with solvent molecules. This information is valuable for understanding the material properties of the compound.

Computational Approaches for Predicting Spectroscopic Signatures (Excluding specific physical properties)

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can aid in their experimental characterization. sns.itillinois.edu For brominated azulenediones, computational approaches can predict spectroscopic data such as infrared (IR) and UV-Vis absorption spectra.

DFT and time-dependent DFT (TD-DFT) are commonly employed for this purpose. rsc.orgchemrxiv.org For example, TD-DFT calculations can be used to compute the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. rsc.orgacs.org The calculated oscillator strengths provide an indication of the intensity of these transitions. rsc.org By comparing the computed spectrum with experimental data, one can validate the computational model and gain a deeper understanding of the electronic structure of the molecule.

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. mdpi.com These frequencies correspond to the absorption peaks in the IR spectrum. The analysis of the calculated vibrational modes can help in assigning the experimentally observed IR bands to specific molecular motions. For 1,5-Azulenedione, 3,7-dibromo-, computational prediction of its spectroscopic signatures would be a valuable tool for its identification and structural elucidation.

| Spectroscopic Technique | Predicted Information | Computational Method |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Time-Dependent Density Functional Theory (TD-DFT) |

| Infrared (IR) Spectroscopy | Vibrational frequencies and modes | Density Functional Theory (DFT) |

Reactivity and Mechanistic Studies of 1,5 Azulenedione, 3,7 Dibromo

Electrophilic and Nucleophilic Reactivity of the Azulenedione Core

The reactivity of the 1,5-azulenedione core is dictated by the electronic characteristics of its fused five- and seven-membered ring system. Theoretical studies on the parent azulene (B44059) molecule show that electrophilic attack is most favored at the 1 and 3 positions of the five-membered ring. acs.orgresearchgate.net However, the introduction of two carbonyl groups and two bromine atoms in 1,5-Azulenedione, 3,7-dibromo- significantly alters this reactivity profile.

The azulenequinone framework is inherently electron-deficient. The five-membered ring, bearing a carbonyl group and a bromine atom at the adjacent C3 position, is particularly susceptible to nucleophilic attack. Experimental studies have demonstrated that nucleophilic substitution on dibromo- and tribromo-azulenequinones occurs preferentially on the five-membered ring. rsc.org For instance, when 3,7-dibromo-1,5-azulenequinone is treated with nucleophiles like methanol (B129727) in the presence of a base, substitution of the bromine atom at the C3 position is observed. rsc.org This highlights the higher reactivity of the C3 position in the five-membered ring moiety compared to the C7 position in the seven-membered ring. rsc.org More forcing reaction conditions are required to induce substitution at the seven-membered ring. rsc.org

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.org In the case of azulenequinones, the conjugated system allows for 1,4-addition (conjugate addition) as well, where the nucleophile adds to the β-carbon of the enone system. youtube.com The reaction of amines with aldehydes and ketones to form imines is a classic example of nucleophilic addition. libretexts.org

Conversely, electrophilic substitution on the 3,7-dibromo-1,5-azulenequinone core is less favorable due to the deactivating effect of the carbonyl and bromo groups. However, further bromination of 3,7-dibromo-1,5-azulenequinone can be achieved under specific conditions, leading to 2,3,7-tribromo-1,5-azulenequinone, indicating that the C2 position remains a viable site for electrophilic attack. rsc.org

Theoretical calculations have been instrumental in understanding the stability and reactivity of these compounds. Ab initio calculations confirm that 1,5-azulenequinone is one of the most stable isomers of azulenequinone and that 3,7-dibromo-1,5-azulenequinone is a predicted stable dibrominated isomer. researchgate.net

Transformations Involving the Bromine Substituents: Cross-Coupling Reactions

The bromine atoms at the C3 and C7 positions of 1,5-azulenedione, 3,7-dibromo- serve as versatile handles for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the derivatization and functionalization of the azulenequinone scaffold. researchgate.net

Suzuki–Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for creating aryl-aryl or aryl-vinyl bonds. rsc.org While specific examples detailing the Suzuki-Miyaura coupling of 1,5-azulenedione, 3,7-dibromo- are not extensively documented, the reactivity of similar dibrominated aromatic systems provides a strong basis for predicting its behavior. nih.gov Dibromo monomers are widely used in Suzuki reactions for synthesizing polymers and complex molecules. researchgate.net

A key challenge in the cross-coupling of dihalogenated substrates is achieving site-selectivity. In many systems, the reaction conditions can be tuned to favor either mono- or di-substitution. For instance, in the coupling of other dibromo-heterocycles, careful choice of catalyst, ligands, base, and temperature can control the extent of the reaction. nih.gov It is plausible that sequential, stereoselective disubstitution could be achieved with 1,5-azulenedione, 3,7-dibromo-, allowing for the introduction of different functional groups at the C3 and C7 positions. Given the higher reactivity of the C3-Br bond towards nucleophilic substitution, it is likely that oxidative addition to the palladium catalyst would also occur preferentially at this site under kinetic control. rsc.org

The general mechanism for Suzuki-Miyaura coupling involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of 1,5-Azulenedione, 3,7-dibromo-

| Entry | Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Potential Product(s) |

| 1 | 1,5-Azulenedione, 3,7-dibromo- | Phenylboronic acid | 3-Phenyl-7-bromo-1,5-azulenedione; 3,7-Diphenyl-1,5-azulenedione |

| 2 | 1,5-Azulenedione, 3,7-dibromo- | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-7-bromo-1,5-azulenedione; 3,7-Di(thiophen-2-yl)-1,5-azulenedione |

| 3 | 1,5-Azulenedione, 3,7-dibromo- | Vinylboronic acid pinacol (B44631) ester | 3-Vinyl-7-bromo-1,5-azulenedione; 3,7-Divinyl-1,5-azulenedione |

This table represents hypothetical reactions based on established Suzuki-Miyaura coupling principles.

Stille Coupling and Other Transition Metal-Catalyzed Reactions

The Stille coupling reaction, which utilizes organotin reagents, is another cornerstone of C-C bond formation. It is known for its tolerance of a wide variety of functional groups. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

Studies on the Stille coupling of 3,5-dibromo-2-pyrone, a different heterocyclic system, offer valuable insights into the potential regioselectivity with 1,5-azulenedione, 3,7-dibromo-. In the case of the pyrone, the reaction typically occurs at the more electron-deficient C3 position. However, the regioselectivity can be reversed to favor the C5 position by the addition of a Cu(I) co-catalyst in a polar aprotic solvent. This reversal is attributed to the preferential formation and higher reactivity of the 5-pallado-2-pyrone intermediate under these conditions.

This suggests that the regioselectivity of Stille couplings with 1,5-azulenedione, 3,7-dibromo- could potentially be controlled. Given that the C3 position is more reactive towards nucleophiles, it is expected to be the primary site of reaction under standard Stille conditions. The use of additives could potentially steer the reaction towards the C7 position, enabling the synthesis of specific, selectively functionalized isomers.

Cycloaddition and Pericyclic Reactions of Dibromoazulenediones

The conjugated π-system of azulenequinones makes them active participants in cycloaddition and other pericyclic reactions. msu.edu These reactions provide pathways to complex, three-dimensional structures from the planar azulenequinone core. sinica.edu.tw

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.orgtotal-synthesis.com The azulenequinone can act as either the diene or the dienophile. In thermal cycloaddition reactions with cyclic dienes like isobenzofuran, 3-bromo-1,5-azulenequinone was found to react as a dienophile at its cyclopentenone moiety. rsc.org This is in contrast to the unsubstituted 1,5-azulenequinone, which reacts at the C-6–C-7 bond of the seven-membered ring. rsc.org The presence of the bromine atom at C3 directs the cycloaddition to the five-membered ring, likely to avoid the formation of an unstable cyclopentadienone intermediate in the transition state. rsc.org These reactions can lead to [2+4] and even subsequent [6+4] cycloadducts. rsc.orgrsc.org

1,3-Dipolar cycloadditions are also possible. organic-chemistry.org These reactions, involving a 1,3-dipole and a dipolarophile, are effective for constructing five-membered heterocyclic rings. beilstein-journals.org The electron-deficient double bonds within the 3,7-dibromo-1,5-azulenequinone skeleton make it a suitable dipolarophile for reaction with 1,3-dipoles such as nitrile oxides or azides.

The reverse of the Diels-Alder, the retro-Diels-Alder reaction, can also be synthetically important, particularly when it leads to the formation of highly stable molecules like CO2 or N2. masterorganicchemistry.com

Photochemical and Thermal Reaction Pathways

The photochemical behavior of azulenequinones is characterized by dimerization reactions. oup.com When irradiated with a high-pressure mercury lamp, 3-bromo-1,5-azulenequinone (B-5-AQ) yields a head-to-head dimer as the sole product in solvents like acetonitrile (B52724) or when irradiated through an aqueous sodium nitrite (B80452) filter. oup.com The formation of this dimer is thought to proceed through consecutive pericyclic reactions, possibly involving initial [2+2] or [6+6] cycloadditions followed by an intramolecular [4+2] cycloaddition. oup.com The structure of the dimer has been confirmed by X-ray crystallography. oup.com

The solvent can play a crucial role in the outcome of these photodimerizations. While polar solvents favor the formation of head-to-head dimers for azulenequinones, less polar solvents can lead to an increase in head-to-tail isomers, as seen with 3-methoxy-1,5-azulenequinone. oup.com This solvent dependency is a common feature in the photochemistry of related systems like 2-cycloalkenones.

Derivatives of 1,5-azulenequinone have also been studied for their photochemical applications, such as the light-induced cleavage of DNA. capes.gov.brbioone.org Furthermore, the photochemical decomposition of related diazo-azulenequinones is a known route to generate reactive ketocarbene intermediates, which can undergo further reactions. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies for 1,5-Azulenedione, 3,7-dibromo-

1,5-Azulenedione, 3,7-dibromo- is a valuable synthon for the preparation of a wide array of substituted azulenequinones. The differential reactivity of the two bromine atoms and the azulenequinone core allows for a range of selective transformations.

Table 2: Summary of Functionalization Strategies

| Reaction Type | Position(s) Targeted | Reagents/Conditions | Resulting Structure(s) | Reference |

| Nucleophilic Substitution | C3 (preferentially), C7 | Methanol/K2CO3, Diethylamine | 3-Methoxy-7-bromo-1,5-azulenequinone, 3-(Diethylamino)-7-bromo-1,5-azulenequinone | rsc.org |

| Electrophilic Bromination | C2 | Py-HBr3, aq. HBr in THF | 2,3,7-Tribromo-1,5-azulenequinone | rsc.org |

| Cross-Coupling (Suzuki/Stille) | C3, C7 | Arylboronic acids/Pd catalyst, Organostannanes/Pd catalyst | 3-Aryl/vinyl substituted azulenequinones | (Inferred) |

| Cycloaddition (Diels-Alder) | C2-C3 double bond | Cyclic dienes (e.g., isobenzofuran) | Bicyclic adducts fused to the five-membered ring | rsc.org |

| Photodimerization | Entire molecule | UV light (High-pressure Hg lamp) | Head-to-head caged dimer | oup.com |

The primary strategies for derivatization include:

These strategies underscore the utility of 1,5-Azulenedione, 3,7-dibromo- as a versatile building block in organic synthesis, enabling access to a diverse library of azulenequinone derivatives for investigation in materials science and medicinal chemistry. i-repository.netnih.goviiarjournals.org

Advanced Spectroscopic Characterization of 1,5 Azulenedione, 3,7 Dibromo

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1,5-Azulenedione, 3,7-dibromo- in solution. The combination of ¹H and ¹³C NMR provides a complete map of the proton and carbon environments within the molecule, confirming the substitution pattern and the integrity of the azulenequinone core.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the azulene (B44059) skeleton. Due to the molecule's symmetry, a simplified spectrum is expected. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and bromo substituents. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the characteristic downfield shifts for the carbonyl carbons (C1 and C5) and the carbons bearing the bromine atoms (C3 and C7). oup.com The precise chemical shifts and coupling constants, reported in studies detailing the compound's synthesis, are instrumental for its unambiguous identification. rsc.orgoup.com

Table 1: Representative NMR Spectroscopic Data for 1,5-Azulenedione, 3,7-dibromo- (Note: Specific shift values are based on data reported in the literature for this compound and its analogues. The exact values may vary slightly based on the solvent and instrument frequency used.)

| Nucleus | Chemical Shift (δ, ppm) Range | Key Correlations |

| ¹H NMR | ||

| H-2 | 7.50 - 8.00 | Singlet, located on the five-membered ring. |

| H-4, H-8 | 7.00 - 7.50 | Doublets, part of the seven-membered ring. |

| H-6 | 6.80 - 7.20 | Triplet or Doublet of Doublets, on the seven-membered ring. |

| ¹³C NMR | ||

| C-1, C-5 | 180 - 190 | Carbonyl carbons. |

| C-3, C-7 | 115 - 125 | Carbons bonded to bromine. |

| C-2 | 140 - 150 | Olefinic carbon on the five-membered ring. |

| C-4, C-8 | 135 - 145 | Olefinic carbons on the seven-membered ring. |

| C-6 | 130 - 140 | Olefinic carbon on the seven-membered ring. |

| C-3a, C-8a | 145 - 155 | Bridgehead carbons. |

This table is illustrative. For exact, experimentally determined values, refer to primary literature such as Sato et al., J. Chem. Soc., Perkin Trans. 1, 1998. rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 1,5-Azulenedione, 3,7-dibromo-. This technique measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of the molecular formula (C₁₀H₄Br₂O₂). The experimental mass will closely match the calculated theoretical mass, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature for the presence of two bromine atoms in the molecule. oup.com

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), can reveal structural information by showing the sequential loss of fragments such as carbon monoxide (CO) and bromine radicals (Br•), further corroborating the azulenequinone structure.

Table 2: High-Resolution Mass Spectrometry Data for 1,5-Azulenedione, 3,7-dibromo-

| Parameter | Value |

| Molecular Formula | C₁₀H₄Br₂O₂ |

| Calculated Monoisotopic Mass | 313.8578 u |

| Key Isotopic Peaks [M]⁺, [M+2]⁺, [M+4]⁺ | Expected in a ~1:2:1 ratio |

| Common Fragmentation Pathways | Loss of CO, Loss of Br |

X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Structures

While a specific single-crystal X-ray structure for 1,5-Azulenedione, 3,7-dibromo- is not widely available in the public domain, analysis of related azulenequinone derivatives provides significant insight into the expected solid-state structure. oup.commdpi.com X-ray crystallography on compounds like 3,5-guaiazulenedione and benz[a]azulenequinone derivatives reveals key structural features. oup.commdpi.com

These studies show that the azulenequinone core tends to be nearly planar, although slight deviations can occur due to crystal packing forces. The bond lengths within the seven-membered ring often exhibit a pronounced alternation between single and double bonds, indicating a reduced aromaticity compared to azulene itself and a more pronounced quinoidal character. mdpi.com In the solid state, intermolecular interactions, such as halogen bonding (Br···O) and π-π stacking, are anticipated to play a significant role in dictating the supramolecular architecture. These interactions would organize the molecules into well-defined one-, two-, or three-dimensional networks.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 1,5-Azulenedione, 3,7-dibromo- and to probe the nature of its chemical bonds.

The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. These typically appear in the region of 1650-1700 cm⁻¹. The exact frequency can provide information about the electronic environment and potential intermolecular interactions, such as hydrogen bonding in the presence of protic solvents or halogen bonding in the solid state. Other significant bands include those for C=C stretching in the aromatic rings and C-Br stretching at lower wavenumbers. researchgate.net

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-Br bonds, although experimental Raman spectra for this specific compound are not commonly reported.

Table 3: Key Vibrational Frequencies for 1,5-Azulenedione, 3,7-dibromo-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C=O Stretch | 1650 - 1700 | Strong in IR |

| C=C Stretch (Ring) | 1500 - 1620 | IR, Raman |

| C-H Bend | 800 - 900 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photophysical Behavior

Electronic spectroscopy (UV-Visible absorption) provides information about the electronic transitions within the conjugated π-system of 1,5-Azulenedione, 3,7-dibromo-. Unlike the parent azulene which is known for its vibrant blue color arising from an S₀→S₁ transition in the visible region, azulenequinones have different electronic structures. nih.gov

The UV-Vis spectrum of 1,5-Azulenedione, 3,7-dibromo- is expected to show multiple absorption bands in the UV and visible regions, corresponding to π→π* and n→π* transitions. The extended conjugation and the presence of electron-withdrawing groups influence the energy of these transitions. The study of these spectra is also relevant to understanding the compound's potential applications, for instance, in material science or medicinal chemistry, where it has been investigated for its biological activities. iiarjournals.orgjosai.ac.jp

Information on the emission properties (fluorescence or phosphorescence) of 1,5-Azulenedione, 3,7-dibromo- is scarce. Many quinones are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state. The photophysical behavior would be highly dependent on the solvent environment and molecular aggregation.

Advanced Materials Science Applications of Dibrominated Azulenediones

Integration of Azulene (B44059) Derivatives in Organic Electronic Systems

Azulene-based molecules and polymers are increasingly investigated for their utility in optoelectronic applications due to their distinct physicochemical characteristics. researchgate.netwiley.com The inherent dipole moment can facilitate molecular self-assembly, while the tunable electronic structure allows for applications spanning from near-infrared absorption to charge transport. researchgate.netwiley.com The functionalization of the azulene core, particularly with electron-withdrawing groups like bromine and carbonyls, is a key strategy for tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO) to meet the specific requirements of electronic devices. researchgate.net

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance relies heavily on the charge-transport characteristics of the semiconductor layer. mdpi.com Azulene-containing polymers have emerged as promising materials for OFETs. d-nb.info The design of such materials often involves creating donor-acceptor (D-A) copolymers to achieve low band gaps and ambipolar charge transport.

For a molecule like 3,7-dibromo-1,5-azulenedione, the bromine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling. nih.gov This allows for its incorporation as a monomer into a conjugated polymer backbone. The dione (B5365651) functional groups act as electron-withdrawing moieties, which would likely impart n-type (electron-transporting) characteristics to the resulting polymer. Researchers have successfully synthesized azulene-based semiconductors with excellent electron mobility. For instance, 6,6'-diaryl-substituted biazulene diimides have demonstrated n-type behavior in OFETs with electron mobilities as high as 0.52 cm²/V·s, among the highest for solution-processable n-channel organic semiconductors. researchgate.net Another study reported that organic thin-film transistors using polymers with specific azulene dipole arrangements showed balanced ambipolar charge transport. phi.com

The design strategy for an OFET material using a dibrominated azulenedione would involve copolymerization with an electron-donating monomer to create a π-conjugated system. The performance of such a polymer would be highly dependent on its molecular weight, solubility, and ability to form well-ordered thin films for efficient charge transport. case.edu

Table 1: Charge Carrier Mobilities of Selected Azulene-Based Polymers in OFETs

| Polymer/Molecule | Hole Mobility (μh) [cm²/V·s] | Electron Mobility (μe) [cm²/V·s] | Reference |

| P(AzProDOT-3) | 1.41×10⁻⁴ | 1.66×10⁻⁵ | researchgate.net |

| 6,6'-diaryl-substituted biazulene diimide (Compound 2) | - | up to 0.52 | researchgate.net |

| 6,6'-diaryl-substituted biazulene diimide (Compound 4) | 0.029 | 0.31 | researchgate.net |

| r-PAzV | 2-4 orders higher than ht-PAzV | 2-4 orders higher than ht-PAzV | phi.com |

This table presents data for related azulene derivatives to illustrate the potential performance, not for 1,5-Azulenedione, 3,7-dibromo- itself.

The goal in designing materials for organic photovoltaics (OPVs) is to achieve broad absorption of the solar spectrum and efficient generation and collection of charge. wiley.com Low-band-gap conjugated polymers are essential for absorbing near-infrared photons. case.edu Azulene derivatives are attractive for OPV applications due to their inherent narrow energy gaps and strong absorption in the visible and near-infrared regions. researchgate.netnih.gov

The incorporation of an electron-deficient unit like 3,7-dibromo-1,5-azulenedione into a polymer chain could create a low-band-gap material suitable as either an electron donor or acceptor in the active layer of a solar cell. When paired with a suitable donor material like PTB7-Th, azulene-based diimides have been used as electron acceptors in OPV devices, achieving power conversion efficiencies (PCEs) around 1.3%. vdoc.pub The development of tandem solar cells, which stack multiple cells with complementary absorption spectra, has pushed PCEs to over 12% for some solution-processed organic devices. chemsynthesis.com The unique absorption profile of azulene derivatives could make them suitable for use in one of the sub-cells of a tandem device. researchgate.netchemsynthesis.com

While less common than their use in transistors and solar cells, azulene derivatives have potential in organic light-emitting diodes (OLEDs). mdpi.com A key feature of azulene is its unusual S2-S0 fluorescence (emission from the second excited singlet state), which violates Kasha's rule and results in a blue color. researchgate.net This property is of interest for developing blue-light emitters, which are a critical component of full-color displays and white lighting. The functionalization of the azulene core can tune the emission wavelength. However, the use of a dibrominated azulenedione specifically in LEDs is not well-documented, and its electron-deficient nature might make it more suitable for use in electron transport layers rather than as the primary emitter. wiley.com

Development for Organic Photovoltaic (OPV) Devices and Polymer Solar Cells

Rational Design of Conjugated Polymers Incorporating Dibromoazulenedione Units

The rational design of conjugated polymers is crucial for tailoring their properties for specific electronic applications. d-nb.info For polymers incorporating a unit like 3,7-dibromo-1,5-azulenedione, the synthetic pathway would likely involve a cross-coupling polymerization, such as Suzuki or Stille coupling, where the bromine atoms on the azulene monomer react with organometallic co-monomers. nih.gov

The electronic and physical properties of azulene-based polymers are intimately linked to their chemical structure. Key relationships include:

Monomer Selection: The choice of the co-monomer paired with the azulene unit dictates the polymer's electronic character. Combining an electron-donating co-monomer with the electron-accepting azulenedione would create a donor-acceptor polymer with a low band gap, which is desirable for OPVs. case.edu

Molecular Weight: Higher molecular weight generally leads to better film-forming properties and more extensive π-conjugation, which can improve charge mobility. However, it can also decrease solubility. case.edu

Solubility: Attaching flexible alkyl side chains to the polymer backbone is a common strategy to ensure good solubility in organic solvents, which is necessary for solution-based processing of devices. case.edu

Proton Responsiveness: The electronic properties of many azulene-based polymers can be altered by protonation, leading to significant color changes (halochromism). mdpi.com The ultraviolet-visible-near infrared (UV-vis-NIR) spectra of some 2,6-azulene-based polymers show dramatic red-shifts of over 150 nm upon exposure to acid. researchgate.net

Table 2: Properties of Regioregular 2,6-Azulene-Based Copolymers

| Polymer | Number-Average Molecular Weight (Mn) [kDa] | Hole Mobility [cm²/V·s] | Electron Mobility [cm²/V·s] |

| P(AzProDOT-1) (Regiorandom) | 11.1 | 1.32×10⁻⁵ | 1.62×10⁻⁶ |

| P(AzProDOT-2) (Medium Regioregularity) | 11.4 | 9.14×10⁻⁵ | 7.91×10⁻⁶ |

| P(AzProDOT-3) (High Regioregularity) | 9.3 | 1.41×10⁻⁴ | 1.66×10⁻⁵ |

Source: Adapted from data on 2,6-azulene and 3,4-propylenedioxythiophene (B118826) copolymers. researchgate.net

The positions on the azulene ring where it is connected to the polymer backbone have a profound effect on the material's properties. d-nb.info This is because the substitution pattern influences the delocalization of π-electrons and the orientation of the azulene unit's dipole moment within the polymer chain. d-nb.infonih.gov

1,3- vs. 2,6-Connectivity: Theoretical calculations suggest that 2,6-connected polyazulenes should have lower band gaps than polymers with other substitution patterns because π-electrons can delocalize more easily along the C2v axis of the azulene unit. nih.gov This head-to-tail alignment of dipole moments in 2,6-linked polymers is highly sought after for creating materials with desirable properties for solar cells. mdpi.comnih.gov In contrast, substitution at the 1- and 3-positions on the five-membered ring can lead to different electronic and optical characteristics. nih.gov

Regioregularity: Controlling the orientation of the azulene units (e.g., head-to-head, head-to-tail) is critical. Studies on poly(2,6-azulene vinylene)s have shown that controlling the dipole arrangement of the azulene units significantly influences the assembly of polymer chains and charge carrier mobilities. phi.com A study on copolymers of 2,6-azulene and 3,4-propylenedioxythiophene demonstrated that increasing the regioregularity of the polymer backbone enhanced both hole and electron mobilities by an order of magnitude. researchgate.net

For a polymer based on 3,7-dibromo-1,5-azulenedione, the bromine atoms at the 3- and 7-positions would define the linkage points. This specific pattern would dictate the orientation of the azulene core within the polymer chain and critically influence the final electronic properties and device performance.

Structure-Property Relationships in Azulene-Based π-Conjugated Polymers

Novel Materials Fabrication and Processing Methodologies

The fabrication and processing of materials incorporating 3,7-dibromo-1,5-azulenedione are areas of research that, while promising, are not yet extensively documented in publicly available literature. Theoretical studies have identified 3,7-dibromo-1,5-azulenedione as one of the more stable isomers among dibromoazulenequinones, suggesting its potential as a robust building block for advanced materials. researchgate.net The methodologies for its use in materials science are therefore largely extrapolated from the established techniques used for other azulene derivatives and organic semiconductors.

Potential fabrication and processing methodologies for 3,7-dibromo-1,5-azulenedione-based materials could include:

Vapor Deposition: For the creation of thin films, a common technique in the fabrication of organic electronic devices, vapor deposition of the compound onto a substrate could be employed. This method is advantageous for achieving highly ordered molecular layers, which is crucial for efficient charge transport in applications like organic field-effect transistors (OFETs).

Solution Processing: The solubility of 3,7-dibromo-1,5-azulenedione in suitable organic solvents would be a key factor in enabling cost-effective and scalable solution-based processing techniques such as spin coating, dip coating, or inkjet printing. These methods are highly desirable for large-area electronics.

Polymerization: The dibrominated nature of the compound makes it a prime candidate for polymerization reactions. Techniques such as Stille or Suzuki cross-coupling reactions could potentially be used to synthesize novel conjugated polymers where the dibromo-azulenedione unit is a key component of the polymer backbone. These polymers would be of interest for their electronic and optical properties.

Crystal Growth: Growing single crystals of 3,7-dibromo-1,5-azulenedione would be invaluable for fundamental studies of its intrinsic electronic properties and for understanding its molecular packing, which heavily influences the performance of organic electronic devices.

The table below outlines potential processing techniques and their relevance to materials fabrication with 3,7-dibromo-1,5-azulenedione.

| Processing Technique | Description | Potential Application |

| Vapor Deposition | Sublimation of the material onto a substrate in a high vacuum environment. | Fabrication of high-purity thin films for OFETs and sensors. |

| Solution Processing | Dissolving the compound in a solvent and applying it to a substrate. | Scalable production of electronic components like printed circuits. |

| Polymerization | Chemical reaction to form polymer chains or networks. | Synthesis of novel semiconductors and functional polymers. |

| Crystal Growth | Controlled precipitation from a solution to form single crystals. | Fundamental characterization of electronic and optical properties. |

Emerging Areas in Azulenedione-Based Materials Research

While specific research on 3,7-dibromo-1,5-azulenedione is still in its nascent stages, the broader field of azulene-based materials provides a clear indication of potential emerging applications. The unique electronic structure of the azulene core, combined with the functionalization provided by the bromine atoms and dione groups, positions this compound as a promising candidate for several advanced material applications.

Emerging research directions for azulenedione-based materials, where 3,7-dibromo-1,5-azulenedione could play a significant role, include:

Organic Electronics: The development of novel organic semiconductors is a major driving force in materials science. Azulene-containing compounds are being explored for their potential in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the dione groups in 3,7-dibromo-1,5-azulenedione could lead to materials with n-type or ambipolar charge transport characteristics, which are highly sought after.

Sensors: The electronic properties of conjugated organic materials are often sensitive to their environment. This sensitivity can be harnessed to create chemical sensors. The azulene skeleton can be functionalized to interact with specific analytes, and any resulting changes in the electronic properties of the material can be detected.

Non-linear Optics: The non-centrosymmetric nature of the azulene core gives rise to interesting non-linear optical (NLO) properties. Materials incorporating 3,7-dibromo-1,5-azulenedione could exhibit second- or third-order NLO behavior, making them potentially useful for applications in photonics and optical computing.

The following table summarizes the key research areas and the potential role of 3,7-dibromo-1,5-azulenedione.

| Emerging Research Area | Potential Role of 3,7-dibromo-1,5-azulenedione | Rationale |

| Organic Electronics | Active material in OFETs, OPVs, and OLEDs. | The dibromo-azulenedione core could provide desirable electronic and charge-transport properties. |

| Chemical Sensors | Functional component in sensing devices. | The azulene structure can be modified for selective analyte binding, with detection via electronic response. |

| Non-linear Optics | NLO-active material in photonic devices. | The inherent asymmetry of the azulene moiety is conducive to non-linear optical phenomena. |

Further theoretical and experimental investigations are necessary to fully elucidate the potential of 3,7-dibromo-1,5-azulenedione in these and other emerging fields of materials science.

Conclusion and Future Research Directions in Dibromoazulenedione Chemistry

Synthesis and Reactivity Challenges and Opportunities for 1,5-Azulenedione, 3,7-dibromo-

The synthesis of azulene-based materials has historically been hampered by challenges in molecular design and synthesis. researchgate.netnih.gov While convenient, one-pot syntheses have been developed for 3-bromo-1,5- and -1,7-azulenequinones through the polybromination of azulenes, the selective and high-yield synthesis of specific isomers like 3,7-dibromo-1,5-azulenedione remains a significant hurdle. researchgate.net The reactivity of the azulene (B44059) core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, leads to complex reaction pathways and potential side products. nih.gov

Challenges:

Selective Bromination: Achieving regioselective dibromination at the 3 and 7 positions of the 1,5-azulenedione core is a primary challenge. The reaction of guaiazulene (B129963) with bromine, for instance, can yield different products depending on the reaction conditions, including 3-bromoguaiazulenium bromide and 3,3-dibromo guaiazulenium bromide. researchgate.net

Purification: The separation of the desired 3,7-dibromo isomer from other mono-, di-, or polybrominated isomers and starting materials can be complex and require advanced chromatographic techniques.

Stability: While theoretical calculations suggest relative stability, the practical handling and storage of highly functionalized azulenediones can be problematic due to their potential for degradation or polymerization.

Opportunities:

Novel Synthetic Routes: There is an opportunity to develop more sophisticated synthetic strategies, such as those employing modern cross-coupling reactions or C-H activation, to achieve greater control over the substitution pattern. rsc.org The use of 2H-cyclohepta[b]furan-2-ones as precursors has shown promise for the synthesis of various azulene derivatives and could be adapted for this specific target. nih.gov

Exploring Reactivity: The bromine atoms on the 3,7-dibromo-1,5-azulenedione scaffold serve as versatile handles for further functionalization. Nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions could be employed to introduce a wide array of functional groups, leading to novel materials. mdpi.com

Synthons for Complex Molecules: 3,7-dibromo-1,5-azulenequinone can serve as a key synthon for the construction of more complex, fused-ring systems and polymers, leveraging the unique electronic properties of the azulene core. researchgate.netresearchgate.net

Advancements in Predictive Computational Modeling for Azulenedione Systems

Computational chemistry has become an indispensable tool for understanding and predicting the properties of azulene derivatives. mghpcc.org Methods like Density Functional Theory (DFT), ab initio calculations, and semiempirical methods are used to predict structures, stabilities, spectral properties, and reactivities. researchgate.net

Key Computational Insights:

Isomer Stability: Ab initio calculations with the 6-31G basis set have been crucial in identifying 1,5- and 1,7-azulenequinone as the most stable isomers of azulenequinone. These calculations further predict that 3,7-dibromo-1,5-azulenequinone is a more stable isomer among the dibromo derivatives. researchgate.net

Electronic Properties: Computational models help in understanding the electronic structure, such as the HOMO-LUMO energy gap, which is responsible for the characteristic blue color of azulene and its derivatives. nih.gov DFT calculations have been used to show that for certain substituted azulenes, the substituents have a significant contribution to both the ground and excited states, which is key for designing materials with low band-gaps. uzh.ch

Reaction Mechanisms: Modeling can elucidate reaction pathways and predict the kinetic and thermodynamic products of reactions, guiding synthetic efforts. researchgate.net For example, computational studies can predict the most reactive sites for electrophilic aromatic substitution. researchgate.net

Future advancements in computational modeling, including the use of machine learning and artificial intelligence, will likely provide even more accurate predictions of molecular properties and reaction outcomes, accelerating the discovery and design of new azulenedione-based materials. nih.govfrontiersin.org

Table 1: Computational Methods in Azulene Research

| Computational Method | Application in Azulene Chemistry | Reference |

|---|---|---|

| Ab initio Calculations (6-31G) | Prediction of the most stable isomers of azulenequinone and bromo-substituted derivatives. | researchgate.net |

| Density Functional Theory (DFT) | Calculation of ground- and excited-state properties; prediction of electronic structure and band-gaps. | researchgate.netuzh.ch |

| MINDO/3, Hückel, PPP | Prediction of structures, stabilities, spectral properties, and reactivities of azulenequinones. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Investigation of photoinduced electron transfer (PET) processes in functionalized frameworks. | rsc.org |

Prospects for Rational Design of Highly Functionalized Azulenedione Materials

The rational design of materials involves the strategic selection and placement of functional groups to achieve desired properties. rsc.orgnih.govunc.edu The unique "donor-acceptor" structure inherent to the azulene core makes it a highly attractive building block for functional organic materials. researchgate.netnih.gov

Design Strategies and Applications:

Tuning Optoelectronic Properties: By attaching various electron-donating or electron-withdrawing groups to the 3,7-dibromo-1,5-azulenedione core, it is possible to finely tune the optical and electronic properties, such as the absorption and emission wavelengths and the energy levels (HOMO/LUMO). uzh.ch This is crucial for applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells. researchgate.netnih.gov

Stimuli-Responsive Materials: The reactivity of the azulene skeleton can be harnessed to create materials that respond to external stimuli like changes in pH (acid treatment). nih.govuzh.ch This could lead to the development of sensors and smart materials.

Covalent Organic Frameworks (COFs): Functionalized azulenediones could be incorporated as building blocks into highly ordered, porous COFs. rsc.orgmdpi.com The defined porosity and tailored electronic properties of such materials could be beneficial for applications in gas storage, separation, and catalysis.

Conducting Polymers: Incorporating 2,6-connected azulene units into polymer backbones has led to the development of conjugated polymers with high charge carrier mobility. nih.govresearchgate.net A similar approach using functionalized 1,5-azulenedione units could yield new semiconducting or conducting polymers.

The ability to rationally design and synthesize highly functionalized azulenediones opens the door to a vast chemical space with a wide range of potential applications in materials science.

Interdisciplinary Collaborations in Azulene and Materials Science Research

The advancement of azulene-based materials is intrinsically an interdisciplinary endeavor, requiring expertise from various scientific fields. wiley.com

Areas of Collaboration:

Chemistry and Materials Science: Synthetic chemists design and create novel azulene derivatives, while materials scientists characterize their physical properties (e.g., thermal stability, morphology, conductivity) and fabricate them into devices. researchgate.netbeck-shop.de

Physics and Engineering: Physicists investigate the fundamental photophysical and electronic processes within these materials, while engineers design and optimize device architectures, such as in organic light-emitting diodes (OLEDs) or solar cells. researchgate.net

Computational Science and Experimental Science: Computational scientists provide theoretical predictions that guide experimental work, and experimental results, in turn, validate and refine computational models. researchgate.netmghpcc.org This synergistic relationship accelerates the research and development cycle.

Biology and Medicine: Certain azulene derivatives have shown biological activity, and interdisciplinary collaborations could explore their potential in areas like photothermal therapy or as components in biocompatible electronics. nih.govuochb.cz

Future breakthroughs in the field of functional azulene materials will undoubtedly emerge from the convergence of these diverse disciplines, fostering innovation from the molecular level to real-world applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.